3-(Phenylthio)phthalonitrile
Overview
Description
Biochemical Analysis
Biochemical Properties
3-(Phenylthio)phthalonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the formation of a complex that can inhibit or activate the enzyme’s activity, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell growth and differentiation. By interacting with key proteins in this pathway, this compound can alter the expression of genes involved in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. For instance, this compound can bind to the active site of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways. At higher doses, this compound can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound has been shown to affect the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Phenylthio)phthalonitrile can be synthesized through several methods. One common approach involves the reaction of phthalonitrile with thiophenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
C6H4(CN)2+C6H5SH→C6H5SC6H3(CN)2+H2O
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally involves similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthio)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylthio)phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including phthalocyanines and other macrocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(Phenylthio)phthalonitrile depends on its specific application. In chemical reactions, the phenylthio group can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, its activity may involve interactions with cellular targets, such as enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Phthalonitrile: The parent compound, lacking the phenylthio group.
3-(Phenylsulfanyl)phthalonitrile: Similar structure but with a sulfanyl group instead of a thio group.
3-(Phenylthiobenzene-1,2-dicarbonitrile): Another derivative with slight structural variations.
Uniqueness
3-(Phenylthio)phthalonitrile is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-phenylsulfanylbenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-4-8-14(13(11)10-16)17-12-6-2-1-3-7-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUWFTZWRWFKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346960 | |
Record name | 3-(Phenylthio)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51762-68-6 | |
Record name | 3-(Phenylthio)phthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Phenylthio)phthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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